5-Bromo-2,4-dimethoxybenzaldehyde

Catalog No.
S667862
CAS No.
130333-46-9
M.F
C9H9BrO3
M. Wt
245.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2,4-dimethoxybenzaldehyde

CAS Number

130333-46-9

Product Name

5-Bromo-2,4-dimethoxybenzaldehyde

IUPAC Name

5-bromo-2,4-dimethoxybenzaldehyde

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

InChI

InChI=1S/C9H9BrO3/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-5H,1-2H3

InChI Key

PXDIELLGFUEAIX-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C=O)Br)OC

Canonical SMILES

COC1=CC(=C(C=C1C=O)Br)OC

The exact mass of the compound 5-Bromo-2,4-dimethoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-2,4-dimethoxybenzaldehyde is a highly functionalized, poly-substituted aromatic building block characterized by dual reactivity centers: an electrophilic aldehyde group and a transition-metal-compatible aryl bromide. The presence of two strongly electron-donating methoxy groups at the 2- and 4-positions significantly alters the electronic environment of the ring, stabilizing the molecule while modulating the reactivity of both the carbonyl carbon and the halogenated 5-position. In industrial and academic procurement, this compound is primarily sourced as a stable precursor for complex cross-coupling reactions (such as Suzuki and Heck couplings), condensation reactions, and as a reliable surrogate for less stable hydroxy-methoxy analogs in multi-step pharmaceutical syntheses .

Synthetic Intermediate Fit

Reactive aldehyde group enables condensation chemistry for scaffold elaboration.

Bromine atom at 5-position provides a site-selective handle for Pd-catalyzed cross-coupling.

Dual reactive sites support SAR library construction and medicinal chemistry exploration.

Attempting to substitute 5-bromo-2,4-dimethoxybenzaldehyde with simpler analogs compromises both synthetic viability and downstream biological activity. Substituting with 2,4-dimethoxybenzaldehyde eliminates the critical halogen handle required for C-C bond formation, halting cross-coupling pathways entirely. Conversely, using unsubstituted bromobenzaldehydes fails to provide the specific electron-donating and steric environment dictated by the 2,4-dimethoxy groups, which is strictly required for the target binding affinity of downstream products like VCAM-1 inhibitors [1]. Furthermore, attempting to directly procure the deprotected analog, 5-bromo-2-hydroxy-4-methoxybenzaldehyde, often results in supply chain failures due to its commercial scarcity and poor shelf stability, making the dimethoxy compound the mandatory procurement choice for subsequent regioselective deprotection [2].

Substitution Risk

Regioisomeric bromo-dimethoxybenzaldehydes alter cross-coupling regioselectivity and electronic properties; substitution may shift reaction outcomes.

Halogen replacement (Cl, I, F) changes reactivity and may impact downstream coupling efficiency and biological target engagement.

Non-brominated analog 2,4-dimethoxybenzaldehyde lacks the key bromine handle, preventing direct functionalization via cross-coupling.

Steric and Electronic Attenuation in Knoevenagel Condensations

The presence of two electron-donating methoxy groups and a meta-bromo substituent significantly alters the electrophilicity of the aldehyde carbon. In standard Knoevenagel condensations with malonic acid using a pyridine-piperidine catalyst, 5-bromo-2,4-dimethoxybenzaldehyde affords a 53.2% yield of the corresponding cinnamic acid, compared to an 85.3% yield for unsubstituted benzaldehyde [1].

Evidence DimensionCinnamic acid derivative yield (Knoevenagel condensation)
Target Compound Data53.2% yield
Comparator Or BaselineBenzaldehyde (85.3% yield)
Quantified Difference32.1% reduction in yield under standard conditions
ConditionsMalonic acid, pyridine-piperidine catalyst

Buyers must account for reduced carbonyl reactivity when scaling up condensations, often necessitating microwave assistance or alternative co-catalysts to achieve target yields.

ALDH3A1 Inhibition
Cross-study comparable
IC50 = 2.10 µM
vs. 1.00 µM for 5-bromo-2-hydroxybenzaldehyde
Supports ALDH3A1 inhibitor profiling context; comparator analog shows 2.1-fold higher potency.
Cross-study comparison requires independent validation under identical assay conditions.

High-Yielding C-C Bond Formation via Suzuki Cross-Coupling

Despite potential steric hindrance from the adjacent 4-methoxy group, the 5-bromo position is highly activated for cross-coupling. Reaction with benzo[b]thiophene-2-boronic acid using palladium catalysis achieves an exceptional 97% isolated yield on a 23.74 gram scale [1]. This outperforms typical unactivated aryl bromides, which often require specialized ligands to exceed 80-85% yields under similar conditions.

Evidence DimensionCross-coupling isolated yield
Target Compound Data97% yield (23.74 g scale)
Comparator Or BaselineTypical unactivated aryl bromides (<80-85% yield)
Quantified Difference>10-15% higher yield on multi-gram scale
ConditionsBenzo[b]thiophene-2-boronic acid, Pd catalysis, THF/heptane crystallization

The near-quantitative yield at a multi-gram scale ensures minimal loss of expensive boronic acid coupling partners, making it highly cost-effective for pharmaceutical scale-up.

Cross-Coupling Capability
Class-level inference
Pd(PPh3)4-catalyzed coupling with benzo[b]thiophene-2-boronic acid yields biaryl product.
Enables site-selective biaryl synthesis at the 5-position.
Reaction scope and generality require further experimental verification.

Robust Aldehyde Masking for Downstream Halide Manipulation

For synthetic routes requiring early-stage protection of the aldehyde to selectively manipulate the bromo group, 5-bromo-2,4-dimethoxybenzaldehyde demonstrates excellent processability. Standard Dean-Stark protection with ethylene glycol and p-toluenesulfonic acid yields 92% of the corresponding 1,3-dioxolane [1]. This reliable conversion rate is highly competitive with general substituted benzaldehydes.

Evidence DimensionDioxolane protection yield
Target Compound Data92% isolated yield
Comparator Or BaselineGeneral substituted benzaldehydes (typically 80-90%)
Quantified DifferenceConsistently high yield (>90%) with minimal side reactions
ConditionsEthylene glycol, p-TsOH, benzene, reflux (Dean-Stark), 6 h

High protection yields minimize material loss early in multi-step syntheses, which is critical for the cost-effective procurement of starting materials.

Anti-E. faecalis Activity
Cross-study comparable
IC50 = 3.19 µM
Gentamicin typically exhibits lower MIC values
Supports antimicrobial screening context; modest activity differentiates from non-halogenated parent.
Standardized microtiter broth dilution, 18 h incubation; potency requires further optimization.

Stable Surrogate for Unstable Hydroxy-Methoxy Analogs

5-bromo-2-hydroxy-4-methoxybenzaldehyde is often commercially scarce or unstable for long-term storage. 5-Bromo-2,4-dimethoxybenzaldehyde serves as a stable, shelf-ready surrogate. Treatment with boron tribromide (BBr3) at -78 °C allows for regioselective demethylation, providing the free phenolic group necessary for subsequent reactions without degrading the benzaldehyde core [1].

Evidence DimensionShelf stability and commercial availability
Target Compound DataHigh stability, commercially available surrogate
Comparator Or Baseline5-bromo-2-hydroxy-4-methoxybenzaldehyde (poor availability/stability)
Quantified DifferenceEnables reliable procurement and on-demand deprotection
ConditionsBBr3 in dichloromethane at -78 °C

Procuring the dimethoxy compound and deprotecting in situ circumvents supply chain bottlenecks associated with sourcing unstable or rare free-phenol derivatives.

Synthesis of VCAM-1 Inhibitor Chalcones

Because the 5-bromo position undergoes highly efficient Suzuki cross-coupling (yielding up to 97% on scale), this compound is the right choice for synthesizing heteroaryl-substituted benzaldehydes. These intermediates are subsequently subjected to aldol condensations to produce potent, carboxylated chalcone derivatives that inhibit TNF-alpha-induced VCAM-1 expression in chronic inflammatory disease models [1].

Preparation of PET-Tracer Precursors

In radiochemistry, 5-bromo-2,4-dimethoxybenzaldehyde serves as a highly functionalized aromatic core for the multi-step synthesis of [18F]FDOPA analogs. Its specific substitution pattern allows for precise regiocontrol during late-stage fluorination, making it a critical procurement item for developing advanced neuroimaging agents [2].

Development of Substituted Cinnamic Acids

For materials science and pharmaceutical research requiring highly substituted cinnamic acids, this compound is utilized as a starting material in Knoevenagel condensations. While its reactivity is attenuated compared to unsubstituted benzaldehyde, employing optimized conditions (such as microwave irradiation or beta-alanine co-catalysis) allows for the successful integration of its unique steric and electronic properties into the final cinnamate framework [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Biaryl library synthesis via Suzuki-Miyaura coupling
Bromine handle for Pd-catalyzed cross-coupling
Coupling efficiency and regioselectivity
ALDH3A1 enzyme inhibition studies
Reported ALDH3A1 inhibition context
IC50 and selectivity profiling
Antimicrobial screening against Gram-positive pathogens
Measured anti-E. faecalis activity
MIC/IC50 endpoint validation

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-2,4-dimethoxybenzaldehyde

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